N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide can be achieved through a multi-step process involving the formation of the benzimidazole and indole rings, followed by their coupling. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the amide bond formation between the carboxyl group of one precursor and the amino group of another .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions would be essential to ensure the consistency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets within the cell. The benzimidazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting the biological processes within the organism .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide and is known for its biological activity.
Benzimidazole derivatives: Compounds containing the benzimidazole moiety are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in the combination of both benzimidazole and indole moieties within a single molecule. This dual presence enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O/c1-25-14-15(16-6-2-5-9-19(16)25)10-11-21(26)22-13-12-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
NMAHAZXLLGNXLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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